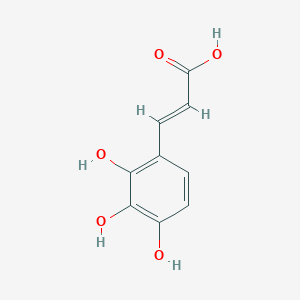

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGWNBSOWGUGPA-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trihydroxyphenyl)-acrylic Acids for Researchers and Drug Development Professionals

Disclaimer: Due to a significant lack of available scientific literature and experimental data for 3-(2,3,4-Trihydroxyphenyl)-acrylic acid , this guide will focus on the closely related and well-researched isomer, 3-(3,4,5-Trihydroxyphenyl)-acrylic acid . This compound shares the same molecular formula and offers a robust dataset that aligns with the core requirements of this technical guide. Information on the synthesis of the requested 2,3,4-isomer is provided based on established chemical principles.

Introduction to Trihydroxyphenyl-acrylic Acids

Trihydroxyphenyl-acrylic acids, also known as trihydroxycinnamic acids, are a class of phenolic compounds characterized by a phenyl ring substituted with three hydroxyl groups and an acrylic acid side chain. These compounds are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their potent biological activities. Various isomers exist depending on the substitution pattern of the hydroxyl groups on the phenyl ring, which in turn influences their chemical properties and biological effects.

While data on the 2,3,4-isomer is scarce, the 3,4,5-isomer has been the subject of numerous studies, revealing its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 3-(3,4,5-Trihydroxyphenyl)-acrylic acid, offering valuable insights for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of trihydroxyphenyl-acrylic acids consists of a benzene ring with three hydroxyl (-OH) groups and a propenoic acid group. The position of the hydroxyl groups on the phenyl ring defines the specific isomer.

2.1. 3-(2,3,4-Trihydroxyphenyl)-acrylic acid

-

Chemical Structure:

-

The structure consists of a phenyl ring with hydroxyl groups at positions 2, 3, and 4, and an acrylic acid substituent at position 1.

-

-

Physicochemical Properties:

2.2. 3-(3,4,5-Trihydroxyphenyl)-acrylic acid

-

Chemical Structure:

-

This isomer features hydroxyl groups at the 3, 4, and 5 positions of the phenyl ring.

-

-

Physicochemical Properties:

-

A summary of its key properties is presented in the table below.

-

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₅ | [3][4] |

| Molecular Weight | 196.16 g/mol | [3][4] |

| IUPAC Name | (2E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | [3] |

| Melting Point | 188 °C | [4] |

| Solubility | Soluble in polar organic solvents. | |

| pKa | Data not readily available. | |

| LogP | 0.9012 | [5] |

Synthesis of Trihydroxyphenyl-acrylic Acids

The synthesis of trihydroxyphenyl-acrylic acids can be achieved through various organic reactions. A common and effective method is the Knoevenagel-Doebner condensation .[6]

3.1. Proposed Synthesis of 3-(2,3,4-Trihydroxyphenyl)-acrylic acid

A plausible synthetic route for 3-(2,3,4-Trihydroxyphenyl)-acrylic acid involves the Knoevenagel-Doebner condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine.

References

- 1. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Z)-3,4,5-Trihydroxycinnamic Acid | C9H8O5 | CID 54580301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trihydroxycinnamic acid | 6093-59-0 | FT66986 [biosynth.com]

- 5. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

(E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid , a member of the hydroxycinnamic acid family, is a key organic compound with significant potential in various scientific domains. This section provides its standardized nomenclature and alternative names for comprehensive identification.

IUPAC Name: (2E)-3-(2,3,4-Trihydroxyphenyl)prop-2-enoic acid

Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key computed and experimental data for (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | PubChem |

| Molecular Weight | 196.16 g/mol | PubChem |

| Predicted pKa | 4.3 (strongest acidic) | Chemicalize |

| Predicted Solubility | Data not readily available. Due to the presence of multiple hydroxyl groups and a carboxylic acid function, it is expected to have moderate solubility in water and good solubility in polar organic solvents. | N/A |

| Appearance | Solid (predicted) | N/A |

| CAS Number | 13058-13-4 | ChemicalBook |

Synthesis Protocols

The synthesis of (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid can be achieved through several established organic reactions, most notably the Knoevenagel and Doebner condensations. These methods involve the reaction of a substituted benzaldehyde with a compound containing an active methylene group.

Knoevenagel-Doebner Condensation

This reaction is a modification of the Knoevenagel condensation that uses malonic acid as the active methylene compound and typically a weak base like pyridine or piperidine as a catalyst. The reaction proceeds via a decarboxylation step.

Reaction Scheme:

Caption: Knoevenagel-Doebner condensation for the synthesis of (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid.

Detailed Experimental Protocol:

-

Reactants:

-

2,3,4-Trihydroxybenzaldehyde (1.0 eq)

-

Malonic acid (1.5 - 2.0 eq)

-

Pyridine (as solvent and catalyst) or a catalytic amount of piperidine in a suitable solvent (e.g., ethanol, DMF).

-

-

Procedure:

-

To a solution of 2,3,4-Trihydroxybenzaldehyde in pyridine, add malonic acid.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid.

-

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid are not widely available in public databases, the following are predicted and representative data based on its chemical structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the acidic proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.5 | d | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.5 | d | 1H | =CH-Ar |

| ~6.0 | d | 1H | -CH=COOH |

| ~9.0-10.0 | br s | 3H | Ar-OH |

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~150-140 | Ar-C-O |

| ~145 | =CH-Ar |

| ~125-115 | Ar-CH |

| ~115 | -CH=COOH |

4.3. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M-H]⁻: 195.03

4.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H stretching (phenolic and carboxylic acid) |

| ~3000 | C-H stretching (aromatic and vinylic) |

| ~1680 | C=O stretching (carboxylic acid) |

| ~1630 | C=C stretching (vinylic) |

| ~1600, 1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (phenol and carboxylic acid) |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid are limited, the broader class of trihydroxyphenyl and acrylic acid derivatives has been investigated for various biological activities. These activities often stem from their antioxidant and anti-inflammatory properties.

Potential Signaling Pathway Involvement (Hypothesized based on related compounds):

Many phenolic compounds are known to interact with key signaling pathways involved in inflammation and cellular stress responses. It is plausible that (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid could modulate pathways such as:

-

NF-κB Signaling Pathway: Phenolic compounds can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cellular processes, including inflammation. Some polyphenols can modulate the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.

Further research is necessary to elucidate the specific molecular targets and signaling pathways directly affected by (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid. Its structural similarity to other bioactive phenolic acids suggests it is a promising candidate for further investigation in drug discovery and development.

References

Unveiling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a phenolic compound of significant interest in various scientific domains. This document outlines its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and will serve as a foundational resource for further research and development.

Core Chemical Identifiers

A precise understanding of a compound's identity is paramount for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 13058-13-4[1] |

| Molecular Weight | 196.15682 g/mol [1] |

| Molecular Formula | C₉H₈O₅[1] |

| IUPAC Name | (E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid[1] |

| Synonyms | 3-(2,3,4-Trihydroxy-phenyl)-2-propenoic acid, (E)-3-(2,3,4-trihydroxyphenyl)acrylic acid[1] |

Future Directions: A Glimpse into a Broader Investigation

While the core identifiers have been established, a comprehensive understanding necessitates a deeper dive into the compound's characteristics and potential applications. Future updates to this guide will include:

-

Detailed Experimental Protocols: Methodologies for the synthesis, purification, and analytical characterization of this compound will be provided. This will encompass techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

-

Quantitative Data Presentation: All relevant quantitative data, including but not limited to, solubility, pKa, and spectroscopic data (UV-Vis, IR), will be systematically organized into tables for straightforward comparison and analysis.

-

Biological Activity and Signaling Pathways: An exploration of the compound's biological effects and its interactions with cellular signaling pathways will be a key focus. This will involve a thorough review of existing literature and may include diagrammatic representations of these pathways.

Visualizing a Potential Experimental Workflow

To illustrate the intended direction of this technical guide, the following diagram outlines a hypothetical experimental workflow for the characterization of this compound.

References

"3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" synthesis from 2,3,4-trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid from 2,3,4-trihydroxybenzaldehyde. This compound, a derivative of cinnamic acid, is of significant interest in medicinal chemistry and drug development due to the pharmacological potential of polyphenolic structures. This document provides a comprehensive overview of a common and effective synthetic route, the Knoevenagel-Doebner condensation, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid from 2,3,4-trihydroxybenzaldehyde is most effectively achieved through a Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine, often with a co-catalyst like piperidine. The intermediate product then undergoes decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid.

An alternative, though sometimes less specific, method is the Perkin reaction, which utilizes an acid anhydride and its corresponding carboxylate salt.[1] However, the Knoevenagel-Doebner condensation generally offers milder reaction conditions and is well-suited for aldehydes containing multiple hydroxyl groups.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for the synthesis of hydroxy-substituted cinnamic acids.[2][3][4][5][6]

Materials:

-

2,3,4-Trihydroxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trihydroxybenzaldehyde (1.0 equivalent) and malonic acid (1.5-3.0 equivalents) in anhydrous pyridine.[4][6] The use of an excess of malonic acid can help to drive the reaction to completion.[4]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 3-(2,3,4-trihydroxyphenyl)acrylic acid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Knoevenagel-Doebner condensation for the synthesis of hydroxy-substituted cinnamic acids, which can be used as a starting point for the optimization of the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid.

| Parameter | Value/Range | Reference |

| Reactants | ||

| 2,3,4-Trihydroxybenzaldehyde | 1.0 equivalent | - |

| Malonic Acid | 1.5 - 3.0 equivalents | [4][6] |

| Catalyst | ||

| Pyridine | Solvent | [2][5] |

| Piperidine | Catalytic amount | [2] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C (Reflux) | [4] |

| Reaction Time | 2 - 4 hours | [7] |

| Yield | ||

| Expected Yield | 80 - 95% (based on similar syntheses) | [5][6] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid via the Knoevenagel-Doebner condensation.

Caption: Synthetic workflow for 3-(2,3,4-trihydroxyphenyl)acrylic acid.

References

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Unveiling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Technical Guide to its Putative Natural Sources and Isolation

For Immediate Release

This technical guide offers a comprehensive overview of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a hydroxycinnamic acid (HCA) of interest to researchers, scientists, and drug development professionals. While direct evidence for the natural occurrence and specific isolation of this precise isomer is limited in current scientific literature, this document extrapolates from established methodologies for similar phenolic compounds to provide a robust framework for its potential sourcing and purification.

Introduction to this compound

This compound, also known as 2,3,4-trihydroxycinnamic acid, belongs to the vast family of hydroxycinnamic acids. These phenolic compounds are secondary metabolites in plants, playing crucial roles in defense mechanisms and structural integrity. HCAs are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them a focal point for pharmaceutical and nutraceutical research. While congeners such as caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid are well-documented, the specific 2,3,4-trihydroxy isomer remains a less-explored molecule with potential for novel applications.

Potential Natural Sources

Direct identification of plant species containing this compound is not prominently reported. However, phytochemical analyses of various plant genera, particularly within the Lamiaceae family, have revealed a rich diversity of phenolic acids. Species of the genus Cunila, such as Cunila spicata and Cunila lythrifolia, are known to produce a wide array of essential oils and phenolic compounds. While existing studies on these plants have not explicitly identified 2,3,4-trihydroxycinnamic acid, their rich and varied phenolic profiles suggest they could be candidate sources for further investigation.

General plant sources known to be rich in a variety of hydroxycinnamic acids include:

-

Fruits: Berries, apples, and citrus fruits

-

Vegetables: Artichokes, potatoes, and carrots

-

Beverages: Coffee, tea, and wine

-

Grains: Whole wheat and oats

Exploratory phytochemical screening of these and other botanicals, particularly those with a history of use in traditional medicine for inflammatory or infectious conditions, may lead to the identification of natural sources for this compound.

A Generalized Protocol for Isolation and Purification

The following is a generalized experimental protocol for the extraction and isolation of hydroxycinnamic acids from a plant matrix. This protocol is based on established methods for similar compounds and should be optimized for the specific plant material and target compound.

Extraction

Objective: To extract a broad range of phenolic compounds, including potential HCAs, from the plant material.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material in a solvent system. A common choice is an aqueous methanol or ethanol solution (e.g., 80% methanol in water). The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Extraction Conditions: The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. Alternatively, techniques like sonication or Soxhlet extraction can be employed to improve efficiency.

-

Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude aqueous extract.

Fractionation

Objective: To separate the crude extract into fractions with varying polarities to enrich the target compounds.

Methodology:

-

Liquid-Liquid Partitioning: The crude aqueous extract is sequentially partitioned with solvents of increasing polarity. A typical sequence would be:

-

n-hexane (to remove non-polar compounds like lipids and chlorophylls)

-

Ethyl acetate (to extract compounds of intermediate polarity, including many phenolic acids)

-

n-butanol (to extract more polar glycosylated compounds)

-

-

Fraction Collection: The different solvent fractions are collected separately and concentrated to dryness. The ethyl acetate fraction is often the most promising for isolating free hydroxycinnamic acids.

Chromatographic Purification

Objective: To isolate the pure this compound from the enriched fraction.

Methodology:

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel or a reversed-phase material like C18.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is common. For C18, a gradient of water-methanol or water-acetonitrile is typically used.

-

Fraction Monitoring: The eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the compound of interest.

-

Final Purification: Fractions containing the target compound are pooled and may require further purification by preparative HPLC to achieve high purity.

Structural Elucidation

Objective: To confirm the identity and structure of the isolated compound.

Methodology:

The purified compound is subjected to spectroscopic analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugation systems.

Data Presentation

Table 1: Hypothetical Quantitative Data for Isolation of this compound from a Plant Source

| Parameter | Value | Unit |

| Starting Plant Material (Dry Weight) | 1000 | g |

| Crude Extract Yield | 50 | g |

| Ethyl Acetate Fraction Yield | 10 | g |

| Purified Compound Yield | 50 | mg |

| Purity (by HPLC) | >98 | % |

Visualizations

Caption: Generalized workflow for the isolation of this compound.

Caption: Postulated antioxidant mechanism of hydroxycinnamic acids.

Conclusion

While this compound remains an under-investigated natural product, the established methodologies for the isolation of hydroxycinnamic acids provide a clear and actionable path for its potential discovery and purification. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the phytochemical landscape for this and other novel bioactive compounds. Further screening of diverse plant species is warranted to uncover natural sources of this promising molecule, which may hold significant potential in drug development and therapeutic applications.

Spectroscopic and Structural Elucidation of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, also known as 2,3,4-trihydroxycinnamic acid. Due to the limited availability of experimentally derived spectra for this specific isomer, this document combines theoretical predictions and comparative data from closely related analogs to offer a robust analytical profile. This guide is intended to support researchers in compound identification, characterization, and further development.

Chemical Structure and Properties

IUPAC Name: (2E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid Common Name: 2,3,4-Trihydroxycinnamic acid Molecular Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol

The structure of this compound is characterized by a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4, and an acrylic acid side chain. The trans (E) isomer is generally more stable.

Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | -COOH |

| ~9.5 | br s | 1H | Ar-OH |

| ~9.0 | br s | 1H | Ar-OH |

| ~8.5 | br s | 1H | Ar-OH |

| ~7.5 | d, J ≈ 16.0 Hz | 1H | H-α |

| ~6.8 | d, J ≈ 8.5 Hz | 1H | H-6' |

| ~6.4 | d, J ≈ 8.5 Hz | 1H | H-5' |

| ~6.3 | d, J ≈ 16.0 Hz | 1H | H-β |

Note: Predicted values are based on standard chemical shift increments and comparison with similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~150.0 | C-3' |

| ~145.5 | C-4' |

| ~144.0 | C-α |

| ~135.0 | C-2' |

| ~122.0 | C-1' |

| ~118.0 | C-6' |

| ~115.5 | C-β |

| ~110.0 | C-5' |

Note: Predicted values are based on established increments for substituted benzene rings and acrylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (phenolic and carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 1710-1680 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1640-1620 | Medium | C=C stretch (vinylic) |

| 1600, 1515, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300-1200 | Strong | C-O stretch (phenol and carboxylic acid) |

| 980-960 | Medium | =C-H bend (trans-vinylic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| ESI | Negative | 195.03 | - | 177 (loss of H₂O), 151 (loss of CO₂), 133 (loss of H₂O and CO₂) |

| ESI | Positive | - | 197.05 | 179 (loss of H₂O), 153 (loss of CO), 135 (loss of H₂O and CO) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

"3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. These estimations are derived from the solubility data of related trihydroxy-phenyl-acrylic acid isomers and general principles of organic chemistry. The presence of multiple polar hydroxyl groups and a carboxylic acid function suggests a higher affinity for polar solvents.

| Solvent | Chemical Formula | Polarity | Estimated Solubility |

| Water | H₂O | High | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |

| Methanol | CH₃OH | High | Moderately Soluble |

| Ethanol | C₂H₅OH | High | Moderately Soluble |

| Acetone | (CH₃)₂CO | Medium | Slightly Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Sparingly Soluble |

Note: These are estimated values. For precise quantitative analysis, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe standard laboratory methods for this purpose.

Saturated Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand, or centrifuge them at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Qualitative Solubility Assessment

A simpler, qualitative approach can provide a preliminary understanding of solubility.[1][2]

Materials:

-

This compound

-

Selected solvents

-

Small test tubes

-

Vortex mixer

Procedure:

-

Place a small, known amount (e.g., 1-5 mg) of the compound into a test tube.[1]

-

Add a small volume (e.g., 0.1 mL) of the solvent and vortex for 1-2 minutes.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is considered soluble at that concentration. If not, incrementally add more solvent until the solid dissolves or a significant volume has been added, indicating poor solubility.

Biological Context: Signaling Pathways

Hydroxycinnamic acids, the class of compounds to which this compound belongs, are known to be involved in various biological signaling pathways.[3] They often play a role in plant defense mechanisms and have demonstrated antioxidant and anti-inflammatory properties in preclinical studies.[3][4][5] The biosynthesis of these compounds originates from the phenylpropanoid pathway.[3][6]

Below is a simplified representation of the phenylpropanoid pathway leading to the synthesis of hydroxycinnamic acids.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" using recrystallization techniques. This document outlines the principles of recrystallization for polar phenolic compounds, provides detailed experimental protocols for purification and purity analysis, and includes recommendations for solvent selection and optimization.

Introduction

This compound is a phenolic compound of interest in various research and development fields, including pharmaceuticals, due to its potential biological activities. The purity of this compound is critical for accurate in-vitro and in-vivo studies, as well as for meeting regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization and subsequent purity assessment by High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

| Property | Estimated Value/Characteristic | Source/Analogy |

| Molecular Formula | C₉H₈O₅ | - |

| Molecular Weight | 196.16 g/mol | Calculated |

| Appearance | Expected to be a solid, likely light beige to dark beige. | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid[1] |

| Melting Point | Expected to be in the range of 200-220 °C (with decomposition). | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid (207-208 °C)[1] |

| pKa | Estimated around 4.5. | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid (4.53)[1] |

| Solubility | Expected to be slightly soluble in polar solvents like methanol and DMSO. | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid[1] |

Principles of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities in the mother liquor.

For polar compounds like this compound, polar solvents are generally the most suitable. The ideal recrystallization solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

High solvency for impurities at all temperatures.

-

Inertness (does not react with the target compound).

-

Volatility for easy removal from the purified crystals.

-

Non-toxic and low cost.

A single solvent or a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.

Experimental Protocols

Protocol for Determining Optimal Recrystallization Solvent

Objective: To identify the most suitable solvent or solvent system for the recrystallization of this compound.

Materials:

-

Impure this compound

-

Test tubes

-

Heating apparatus (e.g., hot plate, water bath)

-

A selection of polar solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

-

Ice bath

Procedure:

-

Place approximately 50 mg of the impure compound into a series of test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear it is insoluble. Record the approximate volume of solvent used.

-

If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Note the temperature at which it dissolves.

-

Allow the hot solution to cool slowly to room temperature.

-

If crystals do not form, scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals upon cooling.

-

Based on these observations, select the optimal solvent or solvent pair for the large-scale recrystallization. A good solvent will dissolve the compound when hot but not when cold, while a poor solvent will not dissolve the compound even when hot. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

Data Presentation:

| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling | Observations |

| Water | Record observation | Record observation | Record observation | Record observation |

| Ethanol | Record observation | Record observation | Record observation | Record observation |

| Methanol | Record observation | Record observation | Record observation | Record observation |

| Acetone | Record observation | Record observation | Record observation | Record observation |

| Ethyl Acetate | Record observation | Record observation | Record observation | Record observation |

| Other | Record observation | Record observation | Record observation | Record observation |

Protocol for Recrystallization of this compound

Objective: To purify crude this compound. Based on the properties of similar compounds, methanol is a promising initial candidate solvent.

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., methanol)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol). Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. If necessary, add small portions of hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Workflow Diagram:

Caption: Recrystallization Workflow Diagram.

Protocol for Purity Analysis by HPLC

Objective: To determine the purity of this compound before and after recrystallization.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or phosphoric acid

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Reference standard of this compound (if available)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan of the compound (likely around 280-320 nm) |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase B. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a small amount of the crude and recrystallized this compound and dissolve it in a known volume of mobile phase B to create solutions of known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

-

Data Analysis: Determine the retention time of the main peak corresponding to this compound from the chromatogram of the standard. Calculate the purity of the crude and recrystallized samples by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Calculation:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation:

| Sample | Retention Time (min) | Peak Area | Purity (%) |

| Crude Compound | Record value | Record value | Calculate value |

| Recrystallized Compound | Record value | Record value | Calculate value |

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not dissolve | Incorrect solvent; insufficient solvent. | Try a more polar solvent; add more solvent in small increments. |

| Oiling out (formation of an oil instead of crystals) | Solution is too concentrated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent. | Add more solvent; allow the solution to cool more slowly; select a solvent with a lower boiling point. |

| No crystal formation | Solution is too dilute; compound is very soluble in the cold solvent. | Evaporate some of the solvent; scratch the inside of the flask; add a seed crystal; try a different solvent or a solvent pair. |

| Low recovery of purified compound | Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary; use a minimal amount of ice-cold solvent for washing; ensure the filtration apparatus is hot during hot filtration. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle all organic solvents with care, as they are often flammable and can be toxic.

-

Avoid inhaling vapors and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

Visualization of the Experimental Workflow

The logical flow of the purification and analysis process is depicted below.

Caption: Purification and Analysis Workflow.

References

Application Note: Quantitative Analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid using High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile, and UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

This compound, a phenolic acid, is a compound of interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the quantification of this compound, adaptable for various research and development applications.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |

| Mobile Phase A | 0.1% Formic acid in Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min[3] |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | DAD at 280 nm |

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method may vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the analyte with a suitable solvent, such as methanol or a methanol-water mixture, using techniques like sonication or vortexing.[4][5]

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

-

If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

-

Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration.[7][8]

-

Precision: Determined by analyzing six replicate injections of a standard solution at a mid-range concentration on the same day (intra-day precision) and on three different days (inter-day precision).

-

Accuracy: Evaluated by a recovery study, where a known amount of the standard was spiked into a blank matrix and the recovery was calculated.

-

LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7][9]

Results and Discussion

Linearity, LOD, and LOQ

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) was greater than 0.999. The LOD and LOQ were found to be sufficiently low for the intended applications.

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| R² | > 0.999 |

| LOD | 0.25 µg/mL |

| LOQ | 0.75 µg/mL |

Precision and Accuracy

The intra-day and inter-day precision, expressed as the relative standard deviation (RSD), were both less than 2%, indicating good precision. The accuracy, determined from the recovery study, was within the acceptable range of 98-102%.

| Parameter | Intra-day RSD (%) | Inter-day RSD (%) |

| Precision | < 2% | < 2% |

| Accuracy (Recovery %) | \multicolumn{2}{c | }{98 - 102%} |

Protocols

HPLC System Preparation

-

Prepare the mobile phases as described in section 2.3.

-

Degas the mobile phases using an online degasser or by sonication.

-

Purge the HPLC pumps to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

Analysis Workflow

Caption: A flowchart of the HPLC analysis workflow.

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

Method Validation Workflow

The following diagram illustrates the logical relationship between the different steps of the method validation process.

Caption: A diagram showing the method validation process.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound. The method is straightforward to implement and can be adapted for various sample matrices, making it a valuable asset for quality control and research in the pharmaceutical and related industries.

References

- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Application Note: 1H and 13C NMR Characterization of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid

Introduction

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a derivative of cinnamic acid, is a phenolic compound of interest in pharmaceutical and materials science research due to its potential antioxidant, and other biological activities. As with any synthesized or isolated compound, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the protocols for the characterization of this compound using 1H and 13C NMR spectroscopy and presents the expected spectral data.

Significance of NMR Characterization

NMR spectroscopy allows for the precise determination of the carbon-hydrogen framework of a molecule.

-

1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

13C NMR reveals the number of different types of carbon atoms and their electronic environments.

Together, these techniques provide a comprehensive "fingerprint" of the molecule, confirming its identity and purity.

Experimental Protocols

1. Sample Preparation

A clean, dry 5 mm NMR tube is required.

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent is critical as the hydroxyl protons may exchange with protic solvents. DMSO-d6 is often preferred for observing hydroxyl proton signals.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Data Acquisition

Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

13C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale. For DMSO-d6, the residual solvent peak is at δ ~2.50 ppm for 1H NMR and δ ~39.52 ppm for 13C NMR.

-

Integrate the peaks in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Predicted NMR Spectral Data

Due to the limited availability of published experimental data for this compound, the following tables present predicted 1H and 13C NMR data based on the analysis of structurally similar compounds.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| ~12.2 | br s | - | 1H | -COOH |

| ~9.5 | br s | - | 1H | Ar-OH |

| ~9.0 | br s | - | 1H | Ar-OH |

| ~8.8 | br s | - | 1H | Ar-OH |

| ~7.50 | d | ~16.0 | 1H | H-α |

| ~6.85 | d | ~8.5 | 1H | H-6' |

| ~6.40 | d | ~8.5 | 1H | H-5' |

| ~6.30 | d | ~16.0 | 1H | H-β |

Table 2: Predicted 13C NMR Data for this compound in DMSO-d6

| Chemical Shift (δ ppm) | Assignment |

| ~168.0 | -COOH |

| ~151.0 | C-3' |

| ~145.5 | C-4' |

| ~144.5 | C-α |

| ~135.0 | C-2' |

| ~125.0 | C-6' |

| ~118.0 | C-1' |

| ~116.0 | C-β |

| ~108.0 | C-5' |

Visualizations

Caption: Experimental workflow for NMR characterization.

Caption: Molecular structure and key 1H NMR assignments.

Application Notes and Protocols for Assessing the Antioxidant Activity of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant potential of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, also known as 2,3,4-trihydroxycinnamic acid. This compound, a member of the hydroxycinnamic acid family, is of significant interest for its potential therapeutic applications owing to its structural features, which suggest potent antioxidant capabilities. The protocols detailed below focus on two widely accepted and robust in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Introduction to Antioxidant Activity

Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. Hydroxycinnamic acids, characterized by a phenolic ring and a carboxylic acid function, are known to be potent antioxidants.[1] The number and position of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant activity.[2][3] Compounds with ortho-dihydroxy (catechol) or trihydroxy (pyrogallol) moieties are generally considered to have significant antioxidant potential.[1] this compound possesses a pyrogallol-like substitution pattern, suggesting it is a strong candidate for antioxidant-based therapeutic development.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. For comparative purposes, the activity of a well-known antioxidant standard, such as Trolox or Ascorbic Acid, is usually determined in parallel.

| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference Compound (Trolox) IC50 (µM) |

| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |

| 3,4,5-Trihydroxycinnamic acid | 11.8 | [Data Not Available] | [Insert Experimental Value] |

Note: The IC50 values for this compound are to be determined experimentally. The value for 3,4,5-Trihydroxycinnamic acid is provided as a reference for a structurally related potent antioxidant.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which can be adapted for use with this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which is a deep violet-colored molecule. In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to yellow. This change in color is measured spectrophotometrically at approximately 517 nm.[4][5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

-

Assay Protocol: a. To each well of a 96-well microplate, add a specific volume of the test compound or standard solution (e.g., 100 µL). b. Add an equal volume of the DPPH solution (e.g., 100 µL) to each well. c. For the blank, add methanol instead of the test compound. For the control, add the test compound solvent (methanol) and the DPPH solution. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4] e. Measure the absorbance at 517 nm using a microplate reader.[4]

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a characteristic blue-green color, which is measured spectrophotometrically at approximately 734 nm.[6][7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the degree of decolorization is proportional to the antioxidant's activity.

Materials and Reagents:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Phosphate buffered saline (PBS) or ethanol

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[6][7]

-

Preparation of Working ABTS•+ Solution: a. Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8]

-

Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the positive control as described for the DPPH assay.

-

Assay Protocol: a. To each well of a 96-well microplate, add a small volume of the test compound or standard solution (e.g., 10 µL). b. Add a larger volume of the working ABTS•+ solution (e.g., 190 µL) to each well. c. For the blank, use the solvent of the test compound. For the control, use the solvent and the ABTS•+ solution. d. Shake the plate gently and incubate in the dark at room temperature for a specified time (e.g., 6-15 minutes).[8] e. Measure the absorbance at 734 nm.

-

Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the ABTS•+ solution without the sample.

-

Abs_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Polyphenolic compounds like this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[8][9]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like polyphenols, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[2][3] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

References

- 1. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key, copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents for cosmetic and therapeutic applications.[3]

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a cinnamic acid derivative, is a promising candidate for tyrosinase inhibition due to its structural similarity to endogenous substrates and its polyphenol nature. This document provides detailed experimental protocols for evaluating the efficacy of this compound as a tyrosinase inhibitor, including enzymatic assays, cellular-based assessments, and kinetic analysis.

Data Presentation

The inhibitory effects of various cinnamic acid derivatives on tyrosinase activity are summarized below. These values, gathered from studies on structurally similar compounds, provide a benchmark for evaluating this compound.

| Compound | Tyrosinase Source | Substrate | IC50 Value | Inhibition Type | Reference |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom | L-Tyrosine | 0.013 µM | Competitive | |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom | L-DOPA | 0.93 µM | Competitive | |

| 2-S-Lipoylcaffeic acid | Mushroom | L-DOPA | 3.22 µM | Mixed-type | [4] |

| 2-S-Lipoylcaffeic acid | Mushroom | L-Tyrosine | 2.0 µM | Mixed-type | [4] |

| Malic Acid | Mushroom | L-DOPA | 3.91 mM | Mixed-type | [3] |

| L-pyroglutamic acid | Mushroom | L-DOPA | 3.38 mM | Competitive | [3] |

| Kojic Acid (Reference Inhibitor) | Mushroom | L-DOPA | ~16.7 µM | Competitive |

Experimental Protocols

Enzymatic Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol details the in vitro assessment of tyrosinase inhibition using commercially available mushroom tyrosinase. The assay measures the enzymatic conversion of a substrate (L-DOPA or L-Tyrosine) to dopachrome, a colored product.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

This compound (Test Compound)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) (Substrate)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

DMSO (for dissolving compounds)

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in 0.1 M sodium phosphate buffer.

-

Prepare a stock solution of this compound and Kojic Acid in DMSO. Further dilute to desired concentrations with the phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

For control wells, add 20 µL of the buffer (Enzyme Control) or 20 µL of Kojic Acid solution (Positive Control).

-

Add 50 µL of the tyrosinase enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes.[5]

-

Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[5]

-

Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes at 37°C.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Cellular Tyrosinase Activity and Melanin Content Assay (B16F10 Murine Melanoma Cells)

This protocol assesses the inhibitory effect of the test compound on tyrosinase activity and melanin production within a cellular context.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (Test Compound)

-

alpha-Melanocyte Stimulating Hormone (α-MSH) or IBMX (to stimulate melanin production)

-

Lysis Buffer (e.g., 50 mM phosphate buffer pH 6.5, 1% Triton X-100, 0.1 mM PMSF)

-

L-DOPA

-

NaOH (1 N) with 10% DMSO

-

BCA Protein Assay Kit

Procedure:

Part A: Melanin Content Measurement

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate melanogenesis by adding a stimulant like α-MSH for 48-72 hours.

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Quantify the melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin. The total melanin content should be normalized to the total protein content of the cells.

Part B: Cellular Tyrosinase Activity

-

Following treatment as described in Part A (steps 1-3), wash the cells with ice-cold PBS and lyse them with the lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.

-